molecular formula C24H23NO7 B14127983 1-({[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetyl)piperidine-3-carboxylic acid CAS No. 919742-26-0

1-({[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetyl)piperidine-3-carboxylic acid

Cat. No.: B14127983
CAS No.: 919742-26-0
M. Wt: 437.4 g/mol
InChI Key: KKQGWZHHYYYISW-UHFFFAOYSA-N
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Description

1-({[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetyl)piperidine-3-carboxylic acid is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and have been widely studied for their potential therapeutic applications. This particular compound features a unique structure that combines a coumarin moiety with a piperidine ring, making it an interesting subject for chemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetyl)piperidine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Coumarin Core: The coumarin core can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of a strong acid catalyst.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the phenolic hydroxyl group using methyl iodide and a base such as potassium carbonate.

    Coupling with Piperidine: The coumarin derivative is then coupled with piperidine-3-carboxylic acid through an esterification reaction, using a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-({[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetyl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the carbonyl groups to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where it can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Palladium on carbon (Pd/C), sodium borohydride (NaBH₄)

    Substitution: Sodium hydride (NaH), methyl iodide (CH₃I)

Major Products

    Oxidation: Quinone derivatives

    Reduction: Hydroxylated coumarin derivatives

    Substitution: Amino or thiol-substituted coumarin derivatives

Scientific Research Applications

1-({[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetyl)piperidine-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of proteases and kinases.

    Medicine: Investigated for its anti-inflammatory, anti-cancer, and anti-microbial properties.

Mechanism of Action

The mechanism of action of 1-({[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity by forming stable complexes. This inhibition can disrupt various biological pathways, leading to its observed therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenyl Coumarin Derivatives: These compounds share the coumarin core and methoxy group but lack the piperidine ring.

    Piperidine Carboxylic Acids: These compounds contain the piperidine ring and carboxylic acid group but do not have the coumarin moiety.

Uniqueness

1-({[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetyl)piperidine-3-carboxylic acid is unique due to its combination of a coumarin moiety with a piperidine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

919742-26-0

Molecular Formula

C24H23NO7

Molecular Weight

437.4 g/mol

IUPAC Name

1-[2-[4-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyacetyl]piperidine-3-carboxylic acid

InChI

InChI=1S/C24H23NO7/c1-30-17-6-4-15(5-7-17)20-12-23(27)32-21-11-18(8-9-19(20)21)31-14-22(26)25-10-2-3-16(13-25)24(28)29/h4-9,11-12,16H,2-3,10,13-14H2,1H3,(H,28,29)

InChI Key

KKQGWZHHYYYISW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3)OCC(=O)N4CCCC(C4)C(=O)O

Origin of Product

United States

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